1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

Description

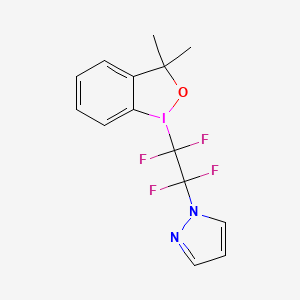

1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a hypervalent iodine(III) reagent featuring a benziodoxole core substituted with two methyl groups at the 3-position and a pyrazole-tetrafluoroethyl moiety at the 1-position. The benziodoxole scaffold is known for its stability and versatility in transferring substituents (e.g., CF₃, tetrafluoroethyl) to nucleophilic substrates via hypervalent iodine-mediated mechanisms . The pyrazole-tetrafluoroethyl group likely enhances the reagent’s ability to participate in coupling reactions, particularly in pharmaceutical and agrochemical synthesis, where fluorinated heterocycles are highly valued .

Properties

IUPAC Name |

1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F4IN2O/c1-12(2)10-6-3-4-7-11(10)19(22-12)13(15,16)14(17,18)21-9-5-8-20-21/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEQKHKBJYBHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(N3C=CC=N3)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F4IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazole derivatives with tetrafluoroethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The tetrafluoroethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The tetrafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom in the benziodoxole moiety can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related benziodoxole derivatives, emphasizing substituent effects, reactivity, and applications.

Structural and Functional Comparison

Key Findings and Trends

Substituent Effects on Reactivity :

- Trifluoromethyl (CF₃) : Togni I exhibits high electrophilicity, enabling CF₃ transfer to electron-rich substrates. Its reactivity is attributed to the strong electron-withdrawing nature of CF₃, which polarizes the iodine center .

- Tetrafluoroethyl (CF₂CF₂) : Functionalized tetrafluoroethyl reagents () demonstrate unique bidirectional reactivity, connecting two functional groups (e.g., fluorophore-thiol bioconjugation). The extended fluorocarbon chain enhances steric bulk but retains electrophilicity .

- Fluoro (F) : The 1-fluoro derivative acts as a mild electrophilic fluorinating agent, suitable for late-stage fluorination of sensitive substrates like 1,3-dicarbonyl compounds .

- Azido (N₃) : While reactive in azide transfer, the azido derivative’s instability limits its utility, necessitating cautious handling .

Thermal and Chemical Stability :

- Togni I and azido derivatives are thermally unstable above 78°C and prone to explosive decomposition, whereas tetrafluoroethyl and fluoro analogs show better handling profiles .

- Moisture sensitivity is common in trifluoromethyl and tetrafluoroethyl reagents, requiring inert storage conditions .

Applications in Synthesis: Togni I remains the gold standard for trifluoromethylation in medicinal chemistry . Tetrafluoroethyl reagents enable novel bioconjugation strategies, expanding applications in chemical biology . 1-Fluoro-3,3-dimethyl-1,2-benziodoxole is specialized for fluorination reactions, complementing nucleophilic fluorinating agents .

Inferred Properties of 1-(Pyrazole Tetrafluoroethyl) Derivative

While direct data are unavailable, the pyrazole-tetrafluoroethyl variant is expected to:

- Exhibit moderate thermal stability (similar to Togni I), with decomposition risks above 80°C.

- Serve as an electrophilic reagent for introducing pyrazole-fluorinated motifs into pharmaceuticals, leveraging both the benziodoxole core’s reactivity and the pyrazole’s bioactivity .

- Require stringent moisture control and low-temperature storage, analogous to other hypervalent iodine reagents .

Biological Activity

1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a synthetic compound that belongs to the class of benziodoxoles, characterized by its unique structure which includes a pyrazole moiety and a trifluoroethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic trifluoromethylation reagent. This property allows it to participate in various chemical reactions that can modify biological molecules, potentially leading to therapeutic effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological efficacy .

Pharmacological Properties

Research has indicated that pyrazole derivatives exhibit a wide range of pharmacological activities:

- Anti-inflammatory Activity : Compounds containing the pyrazole ring have shown significant anti-inflammatory effects. For instance, derivatives similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, compounds with similar structures have shown effectiveness against E. coli and Staphylococcus aureus, indicating potential applications in treating infections .

- Anticancer Potential : Some pyrazole derivatives have been explored for their anticancer activities. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have reported on the biological activities of pyrazole derivatives:

- Anti-inflammatory Studies : A series of 1-acetyl-3-substituted phenyl-5-(4-(arylureido)phenyl)-4,5-dihydro-pyrazoles were synthesized and tested. Compounds showed up to 85% inhibition of TNF-α and IL-6 at specific concentrations compared to standard drugs like dexamethasone .

- Antimicrobial Research : A novel series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-pyrazoles exhibited high activity against both MAO-A and MAO-B isoforms and demonstrated significant anti-inflammatory properties comparable to indomethacin .

- Anticancer Activity : Research on pyrazole-containing compounds has indicated their potential in targeting cancer cells. For instance, a compound derived from pyrazole was shown to inhibit the growth of human cancer cell lines through specific apoptotic pathways .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification Type | Effect on Activity |

|---|---|

| Trifluoromethyl group | Enhances lipophilicity and stability |

| Pyrazole substitution | Alters pharmacological profile |

Q & A

Q. Advanced

- Solvent effects : Acetonitrile enhances ligand exchange kinetics (polar aprotic, stabilizes iodonium intermediates) . DMF or THF reduces yields due to competing coordination .

- Catalyst-free vs. Cu-mediated : Copper catalysts (e.g., CuI) improve trifluoromethylazidation yields (70–85%) by facilitating single-electron transfers . However, azidation of β-keto esters proceeds efficiently without metals via direct electrophilic attack .

- Temperature : Room temperature suffices for azide transfers, while CF3 transfers require mild heating (40–60°C) to accelerate kinetics without decomposition .

What analytical methods resolve contradictions in reported reactivity across substrates?

Q. Advanced

- Competition experiments : 19F NMR monitors relative reaction rates (e.g., electron-rich vs. electron-poor S-hydrogen phosphorothioates), revealing polar (ρ = 2.55) and steric insensitivity .

- Isotopic labeling : 18O tracing in carbamate synthesis confirms CO2 incorporation and rules out alternate pathways .

- Side-product analysis : GC-MS identifies 2-iodobenzoyloxylation byproducts in suboptimal conditions, guiding solvent/catalyst selection .

How does this reagent compare to other hypervalent iodine reagents (e.g., Togni I/II) in fluorination or nitrogenation?

Q. Advanced

- Trifluoromethylation : Superior to Togni II (1,2-benziodoxol-3-one derivatives) in avoiding side reactions but requires stricter temperature control .

- Azidation : Outperforms HTIB and DIB in regioselectivity for β-keto esters (Rf >0.6 vs. smearing with non-cyclic reagents) .

- Fluorination : Less effective than 1-fluoro-3,3-dimethyl-1,2-benziodoxole due to steric hindrance from the pyrazole-tetrafluoroethyl group .

What safety protocols are critical when handling this compound?

Q. Basic

- Explosive risk : Avoid mechanical shock or rapid heating. DSC/TGA pre-screening is mandatory for new batches .

- Toxicity : Suspected hepatotoxicity; use fume hoods, nitrile gloves, and eye protection .

- Waste disposal : Quench residuals with aqueous Na2S2O3 to reduce iodinated byproducts .

What strategies improve scalability and reproducibility in multi-gram syntheses?

Q. Advanced

- Recycling byproducts : The iodobenzoic acid side product can be re-esterified to regenerate precursors, reducing waste .

- Flow chemistry : Continuous flow systems mitigate thermal risks during ligand exchange .

- In-line analytics : FTIR monitors reaction progress in real time, minimizing overreaction or decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.